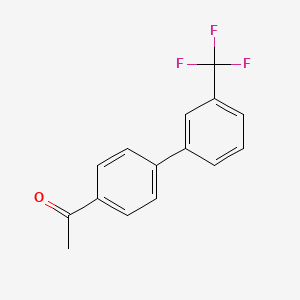

4-Acetyl-3'-(trifluoromethyl)biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[3-(trifluoromethyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c1-10(19)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPGMSBHVQSWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382239 | |

| Record name | 4-acetyl-3'-(trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709667-96-9 | |

| Record name | 4-acetyl-3'-(trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 4 Acetyl 3 Trifluoromethyl Biphenyl

Reactivity Patterns of the Biphenyl (B1667301) Scaffold

The biphenyl core of the molecule is subject to reactions typical of aromatic systems, but the nature and position of the substituents significantly modulate its reactivity.

Electrophilic Aromatic Substitution Reactions on the Biphenyl Core

Electrophilic aromatic substitution (SEAr) on 4-Acetyl-3'-(trifluoromethyl)biphenyl is challenging due to the presence of two electron-withdrawing groups (EWGs). The acetyl group (-COCH₃) and the trifluoromethyl group (-CF₃) both deactivate their respective aromatic rings towards electrophilic attack by reducing electron density through inductive and resonance effects.

The acetyl group is a moderately deactivating, meta-directing group. It withdraws electron density from the aromatic ring, making it less nucleophilic. Any potential electrophilic attack is directed to the positions meta to the acetyl group (C3 and C5) to avoid placing a positive charge adjacent to the electron-deficient carbonyl carbon in the arenium ion intermediate.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups and is strongly deactivating. nih.gov Its potent inductive effect makes the phenyl ring it is attached to significantly more electron-poor than the acetyl-substituted ring. The -CF₃ group is also a meta-director. wikipedia.orgvaia.com

Consequently, both rings are deactivated. However, the ring bearing the trifluoromethyl group is substantially less reactive than the one with the acetyl group. Therefore, under forcing conditions, any electrophilic aromatic substitution would be expected to occur preferentially on the acetyl-substituted ring at the C3 and C5 positions, which are meta to the acetyl group and ortho and para to the other phenyl ring.

| Ring Position | Substituent | Electronic Effect | Reactivity toward SEAr | Directing Influence |

| Ring A (C1-C6) | 4-Acetyl (-COCH₃) | Deactivating (-I, -M) | Decreased | meta (C3, C5) |

| Ring B (C1'-C6') | 3'-Trifluoromethyl (-CF₃) | Strongly Deactivating (-I) | Strongly Decreased | meta (C2', C4', C6') |

Directed Functionalization Based on Substituent Effects

While the inherent electronic properties of the molecule disfavor electrophilic substitution, modern synthetic methods can achieve site-selective functionalization by overriding these tendencies. Directed C-H functionalization, often mediated by transition metals like palladium, utilizes a directing group to position a catalyst at a specific C-H bond, enabling its cleavage and subsequent reaction.

For this compound, the carbonyl oxygen of the acetyl group could potentially act as a weak directing group for ortho-C-H activation, guiding a catalyst to functionalize the C3 and C5 positions. This approach allows for the introduction of various functional groups at positions that might be inaccessible through classical SEAr reactions.

Research on other biphenyl systems has demonstrated the power of this strategy. For instance, a nitrile group has been effectively used to direct palladium-catalyzed meta-C-H olefination, acetoxylation, and iodination on a biphenyl scaffold. nih.govnih.gov This highlights the principle that a strategically placed functional group can control reactivity, a concept applicable to the functionalization of complex molecules like this compound.

Transformations Involving the Acetyl Functional Group

The acetyl group is a versatile chemical handle that can undergo a wide range of transformations, including reduction, oxidation, and nucleophilic addition.

Reduction Chemistry to Alcohol and Alkane Derivatives

The carbonyl of the acetyl group can be selectively reduced to either a secondary alcohol or fully reduced to a methylene (B1212753) group.

Reduction to Alcohol: Treatment with hydride-reducing agents, such as sodium borohydride (B1222165) (NaBH₄), will reduce the ketone to the corresponding secondary alcohol, 1-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanol. This reaction is typically rapid and high-yielding under mild conditions.

Reduction to Alkane: Complete deoxygenation of the acetyl group to form 4-ethyl-3'-(trifluoromethyl)biphenyl can be accomplished under more forceful conditions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base (e.g., KOH) at high temperatures, is a standard method for this transformation. wikipedia.orgalfa-chemistry.commasterorganicchemistry.com Alternatively, the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) can be used, although it is incompatible with acid-sensitive functional groups.

| Reaction | Reagent(s) | Product | Functional Group Transformation |

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | 1-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanol | -COCH₃ ⟶ -CH(OH)CH₃ |

| Ketone to Alkane | Hydrazine, KOH (Wolff-Kishner) | 4-Ethyl-3'-(trifluoromethyl)biphenyl | -COCH₃ ⟶ -CH₂CH₃ |

Oxidation Reactions and Rearrangements

The acetyl group is susceptible to various oxidative reactions and rearrangements.

Haloform Reaction: As a methyl ketone, this compound can undergo the haloform reaction. Treatment with a halogen (e.g., Br₂) in the presence of a strong base (e.g., NaOH) will convert the acetyl group into a carboxylate, yielding 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid after acidic workup.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. wikipedia.orgsynarchive.com In this case, the migratory aptitude of the substituted biphenyl group versus the methyl group determines the product. Given the generally higher migratory aptitude of aryl groups, the expected product is 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl acetate. rsc.org

| Reaction | Reagent(s) | Major Product | Functional Group Transformation |

| Haloform Reaction | Br₂, NaOH | 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | -COCH₃ ⟶ -COOH |

| Baeyer-Villiger Oxidation | m-CPBA | 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl acetate | -COCH₃ ⟶ -O-C(=O)CH₃ |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbonyl carbon of the acetyl group is a prime target for nucleophiles.

Nucleophilic Addition: Organometallic reagents like Grignard reagents (R-MgBr) and organolithium reagents (R-Li) can add to the carbonyl to form tertiary alcohols after an aqueous workup.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. youtube.com Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) would replace the carbonyl oxygen with the corresponding alkylidene group, yielding 4-(prop-1-en-2-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl].

Claisen-Schmidt Condensation: This is a base-catalyzed condensation reaction between a ketone and an aldehyde that lacks α-hydrogens. researchgate.netnih.govmdpi.com Reacting this compound with an aromatic aldehyde (e.g., benzaldehyde) would form an α,β-unsaturated ketone, known as a chalcone. This reaction expands the carbon skeleton and introduces a new conjugated system.

α-Functionalization of the Acetyl Group (e.g., Halogenation)

The acetyl group of this compound features α-hydrogens (protons on the methyl group adjacent to the carbonyl) that can be substituted through reactions involving enol or enolate intermediates. Halogenation is a primary example of such α-functionalization. The reaction can proceed via two distinct mechanisms depending on the catalytic conditions (acidic or basic). pressbooks.pub

Acid-Catalyzed Halogenation: In the presence of an acid catalyst (e.g., acetic acid), the reaction proceeds through an enol intermediate. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a weak base to form the enol. libretexts.orgyoutube.com This enol, which is nucleophilic, then attacks the electrophilic halogen (e.g., Br₂). Subsequent deprotonation of the carbonyl oxygen yields the α-halo ketone. libretexts.org A key characteristic of the acid-catalyzed mechanism is its selectivity for mono-halogenation. pressbooks.pub The introduction of an electron-withdrawing halogen atom decreases the electron density of the carbonyl oxygen, making subsequent protonation—the first step in forming the enol—less favorable. pressbooks.pub

Base-Promoted Halogenation: Under basic conditions (e.g., hydroxide), the reaction proceeds through a more nucleophilic enolate intermediate, which is formed by the direct deprotonation of the α-hydrogen. pressbooks.pubmasterorganicchemistry.com This enolate then rapidly attacks the halogen. Unlike the acid-catalyzed route, base-promoted halogenation is difficult to stop at the mono-substituted product. The electron-withdrawing nature of the first halogen substituent increases the acidity of the remaining α-hydrogens, making subsequent deprotonations faster and leading to di- and tri-halogenated products. pressbooks.publibretexts.org This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.org

Chemical Behavior and Stability of the Trifluoromethyl Substituent

Resistance to Hydrolysis and Oxidation

The trifluoromethyl group is renowned for its exceptional stability, which is attributed to the strength of the carbon-fluorine bond. It is generally resistant to degradation under many chemical, thermal, and electrochemical conditions. nih.gov This robustness means the -CF₃ group remains intact during most synthetic manipulations of other parts of the molecule.

However, this stability is not absolute, and cleavage of the C-F bonds can be achieved under specific, harsh conditions. Hydrolysis of an aryl-CF₃ group to a carboxylic acid group typically requires a highly acidic medium. For instance, studies on trifluoromethylated triarylphosphines have shown that hydrolysis can be performed using a mixture of fuming sulfuric acid (oleum) and boric acid. rsc.orgnih.gov Spontaneous defluorination has also been observed for certain activated trifluoromethylphenols under aqueous alkaline conditions, although 3-(trifluoromethyl)phenol, an analogue of the biphenyl's substituent, showed strong resistance. rsc.org The conditions required for these transformations are severe and not encountered in typical organic synthesis, highlighting the group's general inertness.

The electron-deficient nature of the trifluoromethyl-substituted aromatic ring also confers a high resistance to oxidative degradation. nih.gov

| Reagent System | Substrate Type | Typical Conditions | Product | Source |

|---|---|---|---|---|

| Fuming Sulfuric Acid (Oleum) and Boric Acid | Trifluoromethylated Triarylphosphines | Elevated temperatures (e.g., 120-180°C) | Carboxylic Acid | rsc.orgnih.gov |

| Aqueous Base (e.g., NaOH) | Activated Trifluoromethylphenols (e.g., 4-TFMP) | Aqueous buffer, alkaline pH (e.g., pH > 7) | Hydroxybenzoic Acid | rsc.org |

| LiO-t-Bu/CsF | Trifluoromethyl Arenes | 1,4-Dioxane, 120°C | Carboxylic Acid |

Influence on Ring Reactivity and Electron Density

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its effect is primarily inductive, pulling electron density from the aromatic ring through the sigma bond. This strong deactivation significantly reduces the nucleophilicity of the phenyl ring to which it is attached.

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanistic pathways and kinetic factors for the synthesis and reaction of this compound is crucial for controlling reaction outcomes and optimizing conditions.

Detailed Mechanistic Pathways for Key Synthetic Steps

A plausible and widely used synthetic route to construct the this compound scaffold involves a palladium-catalyzed cross-coupling reaction to form the biphenyl core, followed by a Friedel-Crafts acylation to introduce the acetyl group.

Suzuki-Miyaura Coupling for Biphenyl Formation: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl groups. byjus.com To synthesize the core of the target molecule, 3-(trifluoromethyl)phenylboronic acid could be coupled with 4-bromoacetophenone. The reaction proceeds via a catalytic cycle involving a palladium(0) species. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 4-bromoacetophenone, forming a Pd(II) complex. This step is often the rate-determining step of the cycle. byjus.comwikipedia.org

Transmetalation: A base activates the organoboron compound, forming a boronate species. This species then transfers its trifluoromethylphenyl group to the Pd(II) complex, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Friedel-Crafts Acylation: Alternatively, if the biphenyl core is formed first (e.g., from 3-bromobenzotrifluoride (B45179) and phenylboronic acid), the acetyl group can be introduced via Friedel-Crafts acylation. The reaction involves an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). libretexts.org

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine of the acetyl chloride, which facilitates its departure and generates a highly electrophilic acylium ion ([CH₃CO]⁺), which is resonance-stabilized. libretexts.org

Electrophilic Attack: The π-electrons of the more activated phenyl ring of the 3-(trifluoromethyl)biphenyl (B1334356) attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Due to steric hindrance and the directing effect of the other ring, the acylation occurs primarily at the para-position.

Deprotonation: A weak base (e.g., [AlCl₄]⁻) removes the proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org

Kinetic Studies of Reaction Rates and Selectivity

Kinetics of Synthesis: The rates of the synthetic steps are heavily influenced by the electronic properties of the substituents.

In a Suzuki-Miyaura coupling , the rate of the oxidative addition step is affected by the nature of the halide (I > Br > Cl) and the electron density of the aryl halide.

In a Friedel-Crafts acylation , the presence of the strongly deactivating -CF₃ group on one ring makes it highly unreactive. nih.gov The reaction rate on the unsubstituted ring would be slower than that of benzene (B151609) itself, as the -CF₃ group exerts a deactivating effect across the biphenyl system, albeit weakly. This electronic effect ensures high regioselectivity, as the acylation will overwhelmingly occur on the non-fluorinated ring.

| Reaction | Key Kinetic Factor | Selectivity Control | Source |

|---|---|---|---|

| Acid-Catalyzed α-Halogenation | Rate = k[Ketone][H⁺]; Rate-determining step is enol formation. | Favors mono-halogenation due to deactivation of the product. | pressbooks.publibretexts.org |

| Base-Promoted α-Halogenation | Rate increases with each halogenation due to increased α-H acidity. | Favors poly-halogenation; difficult to control. | pressbooks.publibretexts.org |

| Suzuki-Miyaura Coupling | Rate-determining step is often oxidative addition of Pd(0) to the aryl halide. | Driven by the choice of coupling partners. | byjus.comwikipedia.org |

| Friedel-Crafts Acylation | Reaction rate is decreased by electron-withdrawing groups. | High regioselectivity for the more activated ring (non-CF₃ ring) at the para position. | nih.govlibretexts.org |

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Acetyl 3 Trifluoromethyl Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 4-Acetyl-3'-(trifluoromethyl)biphenyl. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the two separate phenyl rings and the acetyl methyl group.

The protons on the 4-acetylphenyl ring typically appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the acetyl group are deshielded and appear further downfield compared to the protons meta to this group. The protons on the 3'-(trifluoromethyl)phenyl ring present a more complex pattern due to their different chemical environments.

Key expected signals in the ¹H NMR spectrum are:

A singlet for the methyl protons of the acetyl group (CH₃).

Two doublets for the protons on the 4-acetylphenyl ring.

A complex multiplet or several distinct signals (singlet, doublet, triplet) for the four protons on the 3'-(trifluoromethyl)phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.65 | Singlet | 3H | CH₃ (Acetyl group) |

| ~8.05 | Doublet | 2H | Protons ortho to acetyl group |

| ~7.75 | Doublet | 2H | Protons meta to acetyl group |

| 7.60 - 7.90 | Multiplet | 4H | Protons on the trifluoromethyl-substituted ring |

Note: Predicted values are based on spectral data for analogous compounds like 4-acetylbiphenyl (B160227) and other substituted biphenyls. rsc.orgchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methyl carbon, the trifluoromethyl carbon, and the twelve aromatic carbons.

The carbon of the trifluoromethyl group (CF₃) is characterized by a quartet due to coupling with the three fluorine atoms (¹J-CF). The aromatic carbons attached to or near the CF₃ group also exhibit smaller C-F couplings. The carbonyl carbon of the acetyl group appears significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Description |

| ~197.5 | Carbonyl carbon (C=O) |

| ~145.0 - 125.0 | Aromatic and Quaternary carbons |

| ~131.0 (q, J ≈ 32 Hz) | Carbon attached to CF₃ group |

| ~124.0 (q, J ≈ 272 Hz) | Trifluoromethyl carbon (CF₃) |

| ~26.8 | Methyl carbon (CH₃) |

Note: Predicted values are based on spectral data for analogous compounds such as 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone and other substituted biphenyls. chemicalbook.comnih.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Analysis

¹⁹F NMR is highly specific for analyzing fluorine-containing compounds. Given the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique provides a clear and unambiguous signal for the trifluoromethyl group. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal is characteristic of an aromatic trifluoromethyl group. The typical chemical shift for a CF₃ group on a benzene ring is approximately -63 to -64 ppm relative to a CFCl₃ standard. rsc.org This distinct signal confirms the presence and electronic environment of the trifluoromethyl moiety. dovepress.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. It would be used to confirm the proton assignments within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated aromatic carbons.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. The molecular formula of the compound is C₁₅H₁₁F₃O. synquestlabs.com HRMS can distinguish this formula from other possibilities with the same nominal mass.

The calculated exact mass for the molecular ion [M]⁺ of C₁₅H₁₁F₃O is 264.0762. HRMS analysis would be expected to yield a measured mass that corresponds to this calculated value within a very small margin of error (typically < 5 ppm), thus confirming the elemental composition. Analysis of the fragmentation pattern would likely show a prominent peak corresponding to the loss of an acetyl radical (•CH₃CO), resulting in a stable biphenyl (B1667301) cation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound (molecular weight: 264.24 g/mol ), the fragmentation pattern in electron ionization (EI) mass spectrometry provides significant structural information. The fragmentation pathways are generally predictable based on the functional groups present and the stability of the resulting carbocations and neutral losses. youtube.com

The most common fragmentation processes for substituted biphenyls involve cleavage at the functional groups and the bond connecting the two phenyl rings. sphinxsai.com For this compound, the primary fragmentation pathways are expected to initiate from the molecular ion [M]•+.

Key expected fragmentation pathways include:

α-Cleavage: The bond between the carbonyl carbon and the methyl group of the acetyl moiety is susceptible to cleavage. This results in the loss of a methyl radical (•CH₃), a common fragmentation for compounds containing an acetyl group, leading to the formation of a stable acylium ion. researchgate.net

Loss of Ketene (B1206846): Another pathway involves the loss of a neutral ketene molecule (CH₂=C=O) through a rearrangement process.

Cleavage of the Biphenyl Bond: The C-C bond linking the two phenyl rings can also cleave, leading to fragments corresponding to the individual substituted phenyl rings.

Loss of CO: The acylium ion formed after α-cleavage can further lose a molecule of carbon monoxide (CO), a characteristic fragmentation for carbonyl compounds. researchgate.net

These pathways help in confirming the presence and location of the acetyl and trifluoromethyl substituents on the biphenyl scaffold.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Corresponding Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 264 | [C₁₅H₁₁F₃O]•+ | - | Molecular Ion |

| 249 | [C₁₄H₈F₃O]+ | •CH₃ | α-Cleavage of the acetyl group |

| 221 | [C₁₄H₈F₃]+ | CO | Loss of carbon monoxide from the [M-CH₃]+ ion |

| 145 | [C₇H₄F₃]+ | C₈H₇O• | Cleavage of the biphenyl bond |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific functional groups. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group, the trifluoromethyl group, and the aromatic rings.

C=O Stretch: A strong and sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) in the acetyl moiety. The conjugation with the aromatic ring typically lowers this frequency compared to aliphatic ketones. chemicalbook.com

C-F Stretches: The trifluoromethyl group (CF₃) gives rise to very strong and characteristic absorption bands. Multiple strong bands are expected in the 1100-1400 cm⁻¹ region due to the symmetric and asymmetric C-F stretching vibrations. nih.govnist.gov

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the two phenyl rings.

Aromatic C-H Stretches: Absorption bands above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region, and their positions can provide information about the substitution pattern on the aromatic rings.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| > 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 1680-1700 | C=O Stretch | Acetyl (Ketone) | Strong |

| 1450-1600 | C=C Stretch | Aromatic Rings | Medium-Weak |

| 1100-1400 | C-F Stretch | Trifluoromethyl | Very Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it well-suited for analyzing the biphenyl backbone.

Biphenyl Ring Vibrations: The Raman spectrum is expected to show strong bands corresponding to the skeletal vibrations of the biphenyl rings. A characteristic peak, often referred to as the "ring breathing" mode, is expected. For biphenyl itself, strong peaks are observed around 738 cm⁻¹ and 1276 cm⁻¹. researchgate.net Substitution will shift these frequencies.

Inter-ring C-C Stretch: The stretching vibration of the single bond connecting the two phenyl rings is a key feature in the Raman spectra of biphenyls, though it may be weak.

Symmetric Vibrations: The symmetric stretching vibrations of the C-F bonds in the CF₃ group and the symmetric breathing modes of the phenyl rings are expected to be prominent in the Raman spectrum. technologynetworks.com

The combination of IR and Raman data allows for a comprehensive identification of the functional groups and a detailed analysis of the molecular structure. researchgate.net

Electronic Absorption and Emission Spectroscopy

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π→π* transitions within the conjugated biphenyl system. The presence of the acetyl and trifluoromethyl substituents influences the position and intensity of these absorption bands.

The biphenyl chromophore typically shows a strong absorption band (the K-band) around 250 nm, which is associated with the π→π* transition of the entire conjugated system. youtube.com The presence of substituents can cause a shift in this absorption maximum (λ_max).

The acetyl group, being an electron-withdrawing group conjugated with the phenyl ring, is expected to cause a red shift (bathochromic shift) of the main absorption band to longer wavelengths.

The trifluoromethyl group is also strongly electron-withdrawing, which can further influence the electronic structure and the energy of the electronic transitions. researchgate.net

The observed transitions are likely to have significant intramolecular charge-transfer (ICT) character, from the phenyl rings to the electron-withdrawing substituents. The solvent polarity can also affect the λ_max, with more polar solvents often causing shifts in the absorption bands of polar molecules. physchemres.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Approximate λ_max (nm) | Type of Transition | Chromophore |

|---|---|---|---|

| K-Band | 250-290 | π → π* | Conjugated Biphenyl System |

Fluorescence spectroscopy provides information about the luminescent properties of a molecule after it absorbs light. Many biphenyl derivatives are known to be fluorescent due to their extended π-conjugated systems. researchgate.net The introduction of functional groups can significantly modulate these properties.

The fluorescence of this compound would depend on the efficiency of radiative decay from its lowest singlet excited state back to the ground state.

Emission Wavelength: The emission spectrum is expected to be Stokes-shifted to a longer wavelength relative to the absorption maximum. The exact position of the emission peak can be influenced by solvent polarity, with more polar solvents often leading to a red shift in the emission of molecules with charge-transfer character in their excited state. acs.org

Further investigation would be required to quantify the fluorescence quantum yield and lifetime for this specific compound.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

X-ray Crystallography for Solid-State Molecular Structure Determination

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Detailed and validated chromatographic methods for the specific analysis of this compound are not extensively described in the available literature. While general chromatographic principles are applicable, specific methodologies developed for this compound are not provided.

Specific HPLC methods for the quantitative analysis and purity assessment of this compound, including parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength, have not been detailed in published research. Method development for similar biphenyl compounds often involves reverse-phase chromatography, but a validated method for this particular analyte is not available.

Information regarding the application of Gas Chromatography for the analysis of this compound is not specifically available. While GC is a common technique for the analysis of volatile and thermally stable organic compounds, a developed and validated method with specific parameters such as the column type, temperature program, and detector for this compound could not be found.

The purification of this compound via column chromatography is mentioned in the context of its synthesis. However, detailed protocols specifying the adsorbent, solvent system, and elution conditions for achieving high purity are not extensively documented in the available scientific literature.

Computational and Theoretical Investigations of 4 Acetyl 3 Trifluoromethyl Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 4-Acetyl-3'-(trifluoromethyl)biphenyl. These methods provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. epstem.netaun.edu.eg By calculating the distribution of electrons, DFT can predict a molecule's reactivity and kinetic stability through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. biointerfaceresearch.comnih.gov

For this compound, the electron-withdrawing nature of the trifluoromethyl group and the acetyl group influences the energy and localization of these frontier orbitals. The HOMO is expected to be localized primarily on the biphenyl (B1667301) ring system, particularly the phenyl ring bearing the acetyl group, which is less deactivated than the ring with the trifluoromethyl group. Conversely, the LUMO is likely to be distributed across the entire biphenyl system, with significant contributions from the electron-deficient phenyl ring containing the trifluoromethyl group and the carbonyl carbon of the acetyl group.

Illustrative Data Table: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis spectra)

Quantum chemical calculations are also employed to predict spectroscopic properties, which can aid in the characterization of this compound.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be performed using methods like Gauge-Including Atomic Orbital (GIAO). liverpool.ac.ukscm.com These calculations provide valuable information for assigning experimental NMR spectra and can help to confirm the molecular structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is accurately described by quantum chemical methods. rsc.orgepstem.net The presence of the electron-withdrawing trifluoromethyl group is expected to significantly impact the ¹³C and ¹⁹F NMR spectra. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* transitions in aromatic systems like biphenyls. The substitution pattern on the biphenyl core of this compound will influence the energies of these transitions and thus the position of the absorption bands.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including conformational changes and the influence of the surrounding environment. researchgate.netresearchgate.net By simulating the motion of the molecule and its interactions with solvent molecules, MD can offer insights into its conformational flexibility and the stability of different conformers in various solvents.

The choice of solvent can impact the preferred dihedral angle of the biphenyl linkage. In a polar solvent, conformations with a larger dipole moment may be stabilized. MD simulations can quantify these solvent effects by calculating the potential of mean force along the torsional coordinate in different solvent environments.

Quantitative Structure-Property Relationship (QSPR) Modeling for predicting physico-chemical attributes relevant to research applications

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net For this compound and its analogs, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and boiling point.

These models are built by establishing a mathematical relationship between calculated molecular descriptors (e.g., topological, electronic, and steric parameters) and experimentally determined properties for a series of related compounds. Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the research and development process.

In Silico Design and Virtual Screening of Analogous Biphenyl Derivatives for Targeted Research

In silico design and virtual screening are powerful computational techniques for discovering new molecules with desired properties. nih.govmdpi.com Starting with the core structure of this compound, new analogs can be designed by systematically modifying the substituents on the biphenyl rings. researchgate.net

Virtual screening involves the use of computational methods to rapidly assess large libraries of virtual compounds to identify those with a high probability of possessing the desired activity or property. nih.gov Techniques such as molecular docking and pharmacophore modeling can be employed to screen for molecules that are likely to interact with a specific biological target. nih.gov This approach allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources.

Advanced Applications in Materials Science and Organic Synthetic Chemistry

Utilization as a Versatile Building Block in Complex Organic Synthesis

4-Acetyl-3'-(trifluoromethyl)biphenyl serves as a pivotal precursor in the synthesis of a variety of complex organic molecules. Its distinct functional groups—the reactive acetyl group and the electronically influential trifluoromethyl group on the biphenyl (B1667301) scaffold—provide multiple avenues for synthetic transformations.

Precursor for Advanced Pharmaceutical Research Intermediates (Synthetic Methodology Focus)

In the landscape of pharmaceutical research, the quest for novel therapeutic agents often relies on the availability of sophisticated chemical intermediates. This compound has been identified as an advanced chemical intermediate, suggesting its utility in the synthesis of complex pharmaceutical compounds. shiratori-pharm.co.jp The trifluoromethyl group is a common feature in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability.

The synthetic utility of this biphenyl derivative lies in the reactivity of its acetyl group. This ketone functionality can undergo a wide array of chemical transformations to build more complex molecular frameworks. For instance, it can be a starting point for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

A common synthetic strategy involves the reaction of the acetyl group to form a key intermediate. For example, the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, a structurally related compound, is a known process for creating intermediates for therapeutic agents. google.com This suggests that this compound could undergo similar transformations.

Key Synthetic Transformations of the Acetyl Group:

| Reaction Type | Reagents | Potential Product Class |

| Aldol Condensation | Aldehydes/Ketones, Base | α,β-Unsaturated ketones |

| Mannich Reaction | Formaldehyde, Secondary Amine | β-Amino ketones |

| Reduction | Sodium borohydride (B1222165) (NaBH4) | Chiral alcohols |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary alcohols |

| Halogenation | N-Bromosuccinimide (NBS) | α-Halo ketones |

These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of diverse and complex molecules with potential biological activity. The resulting intermediates can then be further elaborated to yield final active pharmaceutical ingredients (APIs).

Scaffold for Agrochemical Research and Development Intermediates (Synthetic Methodology Focus)

The trifluoromethyl group is also a critical component in many modern agrochemicals due to its ability to impart desirable properties such as increased efficacy and metabolic stability. While direct applications of this compound in agrochemicals are not extensively documented, its structural motifs are found in active compounds. For instance, trifluoromethyl-substituted pyrazoles and pyridines are known to possess pesticidal and herbicidal activities. mdpi.comresearchgate.net

The synthetic focus in this area is on the conversion of the acetyl biphenyl structure into heterocyclic systems. A plausible synthetic route involves the condensation of the acetyl group with a hydrazine derivative to form a pyrazole ring.

Illustrative Synthetic Pathway to a Pyrazole Derivative:

Reaction with Hydrazine: this compound can be reacted with a substituted hydrazine (e.g., phenylhydrazine) in the presence of an acid catalyst.

Cyclization: The initial hydrazone intermediate undergoes an intramolecular cyclization to form the pyrazole ring.

Aromatization: Subsequent dehydration leads to the formation of a stable, aromatic pyrazole ring system.

This methodology provides a pathway to novel trifluoromethyl-containing pyrazole derivatives that can be screened for agrochemical activity. The biphenyl moiety can further influence the biological properties of the resulting compounds.

Synthesis of Specialty Chemicals and Fine Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is a valuable building block for the synthesis of various specialty and fine chemicals. The synthesis of the compound itself can be achieved through established organic reactions, with Friedel-Crafts acylation being a prominent method for introducing the acetyl group onto the biphenyl scaffold. nih.gov

Once synthesized, the compound's functional groups can be manipulated to produce a range of derivatives. For example, the acetyl group can be oxidized to a carboxylic acid, which in turn can be converted to esters, amides, and other acid derivatives. These transformations open the door to a wide array of specialty chemicals with tailored properties.

Role in Organic Electronic Materials Research

The unique electronic properties conferred by the trifluoromethyl group and the conjugated biphenyl system make this compound an interesting candidate for research in organic electronic materials.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Biphenyl derivatives are known to be used as core structures in host materials for phosphorescent OLEDs. For instance, a biphenyl core functionalized with triazole groups has been shown to be an effective bipolar host for blue phosphorescent emitters. nih.gov The biphenyl unit provides a rigid and conjugated backbone, which is essential for efficient charge transport and energy transfer.

The introduction of a trifluoromethyl group into the biphenyl structure, as in this compound, can significantly impact the electronic properties of the material. The strong electron-withdrawing nature of the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can be beneficial for electron injection and transport in OLEDs and OPVs. The acetyl group offers a site for further functionalization to fine-tune the material's properties or to attach it to a polymer backbone.

While direct use of this compound in OLEDs or OPVs has not been reported, its structural features suggest it could serve as a valuable building block for the synthesis of novel host materials, electron transport materials, or non-fullerene acceptors.

Constituents in Liquid Crystal Displays (LCDs)

Fluorinated compounds, including those with trifluoromethyl groups and biphenyl cores, are extensively used in liquid crystal displays (LCDs). figshare.com The presence of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point, viscosity, and dielectric anisotropy, which are critical for the performance of LCDs.

Research has shown that four-ring fluorinated liquid crystals containing a trifluoromethyl group and a biphenyl unit can exhibit a nematic phase over a wide temperature range. figshare.com The rigid biphenyl core contributes to the formation of the liquid crystalline phase, while the trifluoromethyl group can enhance the dielectric anisotropy, leading to lower threshold voltages for switching.

Although this compound is not a liquid crystal itself, it can be a crucial intermediate in the synthesis of more complex liquid crystalline molecules. The acetyl group can be used as a handle to introduce other mesogenic groups or to link the biphenyl unit to other parts of a liquid crystal molecule.

Development of Organic Semiconductors and Charge Transport Materials

The field of organic electronics relies on the development of novel materials that can efficiently transport charge. Biphenyl derivatives, particularly those functionalized with electron-withdrawing groups like trifluoromethyl (-CF3), are promising candidates for such applications. While direct studies on this compound are not extensively documented, research on analogous compounds provides significant insight into its potential.

Trifluoromethyl-substituted biphenyls have been identified as promising building blocks for organic field-effect transistors (OFETs). For instance, polymers incorporating 2,2'-bis(trifluoromethyl)biphenyl have demonstrated excellent ambipolar charge transport, meaning they can conduct both positive charges (holes) and negative charges (electrons). This ambipolarity is a desirable characteristic for the fabrication of complex organic integrated circuits. The inclusion of -CF3 groups tends to enhance the oxidative stability and moisture resistance of the material, leading to OFETs that are stable under ambient conditions for extended periods.

The charge transport properties in biphenylyl-substituted polymers have been investigated using techniques like the time-of-flight (TOF) photoconductivity method. These studies reveal that such materials can exhibit weakly dispersive hole transport with mobilities in the range of 10⁻⁵ cm²/Vs at room temperature. The charge transport characteristics can be analyzed using disorder formalisms, such as the Gaussian disorder model (GDM), to correlate molecular structure with parameters like energetic and positional disorder. The electron-withdrawing nature of both the acetyl and trifluoromethyl groups in this compound suggests it could function as an n-type or ambipolar semiconductor, a class of materials that remains less developed than their p-type counterparts.

Table 1: Charge Carrier Mobility in Biphenyl-Related Organic Semiconductors

| Polymer/Molecule Class | Carrier Type | Mobility (cm²/Vs) | Measurement Technique |

| Biphenylyl substituted PPV derivatives | Hole | ~10⁻⁵ | Time-of-Flight (TOF) |

| Copolymers with 2,2'-bis(trifluoromethyl)biphenyl | Hole & Electron | 0.06 - 0.08 | OFET |

| Amorphous conjugated polymers with CF3-BP unit | Hole & Electron | 10⁻⁴ - 10⁻³ | OFET |

This table presents representative data from studies on compounds structurally related to this compound to illustrate the charge transport potential of this molecular class.

Investigation of Photophysical Properties for Optoelectronic Applications

The biphenyl scaffold is an intrinsic fluorophore, and its photophysical properties can be systematically tuned by introducing various substituents. The acetyl and trifluoromethyl groups on this compound are expected to significantly modulate its absorption and emission characteristics, making it a candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs).

Research on substituted biphenyl derivatives has shown that they can exhibit strong fluorescence, often in the blue to green region of the spectrum. For example, studies on 9,10-dihydrophenanthrenes, which can be synthesized from biphenyl precursors, reveal strong fluorescence with emission maxima ranging from 418 to 481 nm. researchgate.net Similarly, α-(N-biphenyl)-substituted 2,2'-bipyridines demonstrate intense blue-to-green fluorescence with quantum yields reaching up to 49% in solution. semanticscholar.org

The photophysical properties are highly dependent on the electronic nature of the substituents and their position on the biphenyl rings. The presence of both a keto group (from acetyl) and a strongly electron-withdrawing trifluoromethyl group can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation. This can result in a large Stokes shift, which is the difference between the absorption and emission maxima, and pronounced solvatochromism, where the emission color changes with solvent polarity. These properties are highly desirable for applications in chemical sensing and bio-imaging.

Table 2: Photophysical Data for Structurally Related Biphenyl Compounds

| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| 9,10-Dihydrophenanthrenes researchgate.net | 244–359 | 418–481 | Low to Moderate |

| α-(N-Biphenyl)-2,2'-bipyridines semanticscholar.org | ~350–400 | 443–505 | up to 0.49 |

| N-acetyl menthyl anthranilate nih.gov | Not specified | 363-370 | 0.16 |

This table compiles photophysical data from related biphenyl and acetyl-containing compounds to indicate the potential optoelectronic properties of this compound.

Application in Polymer Chemistry and Advanced Functional Coatings

The functional groups present in this compound offer versatile handles for its incorporation into polymeric structures, either as a monomer for building new polymer backbones or as an agent for modifying the properties of existing coating formulations.

Monomer for the Synthesis of Novel Polymeric Materials

Biphenyl-containing monomers are widely used to synthesize polymers with enhanced thermal stability, specific liquid crystalline properties, and unique optoelectronic functions. nih.govnih.gov The structure of this compound makes it a suitable candidate for a monomer precursor.

The acetyl group can serve as a reactive site for creating a polymerizable moiety. For example, it could be transformed into a vinyl group via a Wittig reaction or an acrylate group through reduction followed by esterification. These modified monomers could then undergo free radical polymerization to yield polymers with pendant trifluoromethylbiphenyl units. nih.govnih.gov Such polymers are of interest for their potential applications in gas separation membranes and as high-performance dielectrics, owing to the properties conferred by the fluorinated groups.

Alternatively, the acetyl group can participate directly in polycondensation reactions. For instance, in the presence of a superacid catalyst, the carbonyl group can be activated to react with other aromatic monomers, such as diphenyl ether, in a step-growth polymerization to form poly(arylene ether ketone)-type structures. rsc.org Research on fluorinated poly(arylene ether)s synthesized from monomers containing acetyl side groups and decafluorobiphenyl has demonstrated that these polymers can possess high molecular weights, good solubility in organic solvents, and high thermal stability. researchgate.net

Cross-linking Agents or Modifiers in Coating Formulations

Cross-linking is a crucial process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials, particularly in the context of functional coatings. wikipedia.org While not extensively studied for this purpose, the acetyl group in this compound provides a potential reaction site for cross-linking.

The ketone of the acetyl group can undergo condensation reactions with various cross-linking agents. For example, in formulations containing multifunctional hydrazides or amines, the acetyl group can form hydrazone or imine (Schiff base) linkages, respectively, creating a three-dimensional polymer network. researchgate.netscribd.com This type of chemistry is employed in the curing of specialized coatings and adhesives. The incorporation of the rigid, fluorinated biphenyl moiety into the cross-linked network could impart desirable properties such as increased hardness, reduced surface energy (hydrophobicity), and improved thermal performance to the final coating.

Role in Catalyst Design and Ligand Development

The development of efficient and selective catalysts is paramount in modern organic synthesis. Axially chiral biphenyls are a privileged scaffold in the design of ligands for asymmetric catalysis, where creating a specific stereoisomer of a product is critical.

Precursors for Chiral Ligands in Asymmetric Catalysis

The biphenyl framework is the cornerstone of many highly successful chiral ligands (e.g., BINAP, MeO-BIPHEP) used in asymmetric hydrogenation, C-C bond formation, and other stereoselective transformations. researchgate.net The efficacy of these ligands stems from their C2-symmetry and the steric hindrance around the metal center, which is dictated by the substituents on the biphenyl rings. The synthesis of these ligands often requires multi-step procedures starting from appropriately substituted biphenyl precursors.

This compound serves as an excellent starting material for the synthesis of novel chiral ligands. The acetyl group is a versatile functional handle that can be readily converted into other groups essential for metal coordination. A plausible synthetic route could involve:

Reduction: The acetyl ketone is reduced to a secondary alcohol.

Functionalization: The alcohol can be converted into a leaving group (e.g., a tosylate or halide).

Phosphination: Substitution with a diphenylphosphine group ((PPh₂)⁻) would yield a phosphine (B1218219) ligand.

By performing these modifications on an enantiomerically resolved precursor, or by using a chiral reagent in the transformation, new chiral phosphine ligands can be developed. The trifluoromethyl group on the other phenyl ring would serve to modulate the electronic properties of the ligand, which can have a profound impact on the catalyst's activity and enantioselectivity. The development of diverse, adjustable chiral biphenyl ligands is a key area of research, as subtle changes to the ligand structure can lead to significant improvements in catalytic performance for different substrates. nih.gov

Table 3: Performance of Chiral Biphenyl Ligands in Asymmetric Catalysis

| Reaction Type | Ligand Type | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation doi.org | Diphosphite | Functionalized Alkenes | up to 99% |

| Asymmetric Hydroformylation doi.org | Diphosphite | Vinylarenes | up to 91% |

| Suzuki-Miyaura Coupling snnu.edu.cn | Monophosphorus | Aryl Halides | up to >99% |

| Addition of Alkynes to Aldehydes nih.gov | Biphenyldiol | Phenylacetylene | up to 90% |

This table showcases the high levels of stereocontrol achievable with catalysts based on the chiral biphenyl scaffold, underscoring the importance of precursors like this compound.

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic molecules, known as linkers. The properties of MOFs, such as porosity and catalytic activity, are highly dependent on the structure of these organic linkers. Biphenyl dicarboxylic acids are commonly employed as linkers due to their rigidity and linear geometry, which facilitate the formation of robust and porous frameworks.

While this compound is not a dicarboxylate itself, its chemical structure makes it a prime candidate for modification into a bespoke MOF linker. The acetyl group (—COCH₃) on the biphenyl scaffold can be converted into a carboxylic acid group (—COOH) through well-established organic synthesis reactions. A common and effective method for this transformation is the haloform reaction, where the methyl ketone is treated with a basic solution of iodine or bromine, followed by acidification to yield the carboxylic acid. quora.com Alternatively, strong oxidizing agents can also achieve this conversion. youtube.com

Once the acetyl group is transformed, the resulting 4-carboxy-3'-(trifluoromethyl)biphenyl could, in principle, be further functionalized to create a dicarboxylic acid linker. This tailored linker, featuring a trifluoromethyl group, could then be used in the synthesis of novel MOFs. The presence of the trifluoromethyl (—CF₃) group is significant as it can impart unique properties to the resulting MOF, such as increased thermal stability, hydrophobicity, and specific affinities for certain gas molecules. The synthesis of MOFs using biphenyl dicarboxylic acid linkers is a well-established methodology, typically involving a one-step hydrothermal or solvothermal process where the linker and a metal salt are combined in a suitable solvent. nih.govnih.gov

The hypothetical synthesis of a functionalized MOF from this compound is outlined below:

| Step | Description | Starting Material | Key Reagents | Product |

| 1 | Oxidation | This compound | I₂ / NaOH, then H₃O⁺ | 4-Carboxy-3'-(trifluoromethyl)biphenyl |

| 2 | Functionalization | 4-Carboxy-3'-(trifluoromethyl)biphenyl | Various (e.g., bromination followed by Suzuki coupling) | A dicarboxylic acid derivative of the biphenyl scaffold |

| 3 | MOF Synthesis | Dicarboxylic acid linker | Metal Salt (e.g., Ni(NO₃)₂·6H₂O) | A novel trifluoromethyl-functionalized MOF |

This strategic approach allows for the rational design of MOFs with specific properties dictated by the unique trifluoromethylated biphenyl linker derived from this compound.

Development as Research Tools and Probes in Chemical Biology (Methodology Focused)

In chemical biology, molecular probes are essential tools for studying biological processes within living systems. The development of such probes often requires a versatile molecular scaffold that can be readily modified to incorporate reporter groups (like fluorophores) or reactive handles for bioconjugation. This compound serves as a valuable starting material in this context due to the chemical reactivity of its acetyl group.

The acetyl moiety can be derivatized through a variety of organic reactions to introduce functionalities useful for creating sophisticated biological probes. For instance, the ketone of the acetyl group can be a site for condensation reactions or can be transformed into other functional groups. A particularly powerful strategy involves the conversion of the acetyl group into a carboxylic acid, as described previously. This carboxylic acid derivative is a highly versatile intermediate. libretexts.org

Using standard peptide coupling chemistry, the carboxylic acid can be readily conjugated to a wide array of molecules. thermofisher.com For example, it can be reacted with amine-containing molecules in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This methodology allows for the attachment of:

Fluorophores: Amine-functionalized fluorescent dyes can be attached to create probes for fluorescence microscopy and other imaging applications.

Biotin: For use in affinity purification or detection assays.

Bio-orthogonal handles: Molecules containing azide or alkyne groups can be installed, enabling subsequent "click chemistry" reactions for specific labeling of biomolecules in complex biological environments.

The trifluoromethyl group on the biphenyl backbone of this compound can also contribute to the properties of the resulting probe by enhancing its metabolic stability and lipophilicity, which can improve cell membrane permeability.

The table below outlines a plausible methodological workflow for the development of a chemical probe starting from this compound.

| Methodology Step | Description | Intermediate/Product | Potential Application |

| Oxidation | Conversion of the acetyl group to a carboxylic acid. | 4-Carboxy-3'-(trifluoromethyl)biphenyl | Versatile intermediate for subsequent functionalization. |

| Activation & Coupling | Activation of the carboxylic acid with a coupling agent (e.g., EDC) followed by reaction with an amine-functionalized molecule. | A functionalized biphenyl derivative (e.g., fluorescently labeled). | A molecular probe for bioimaging or affinity-based assays. |

| Bio-orthogonal Functionalization | Coupling of the carboxylic acid to a molecule containing an azide or alkyne group. | A biphenyl derivative with a "click chemistry" handle. | A probe for specific and targeted labeling of biomolecules in living systems. |

This systematic approach to the derivatization of this compound highlights its potential as a foundational scaffold for the creation of novel and highly specific research tools for chemical biology.

Conclusion and Future Research Perspectives on 4 Acetyl 3 Trifluoromethyl Biphenyl

Current Achievements and Remaining Challenges in Synthesis and Characterization

The synthesis of 4-Acetyl-3'-(trifluoromethyl)biphenyl can be conceptually approached through established methodologies for constructing biaryl systems and introducing functional groups. The primary achievements in this area are rooted in the broad success of cross-coupling reactions and electrophilic aromatic substitutions.

Key Synthetic Strategies:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of biphenyl (B1667301) synthesis. The most logical routes to this compound would involve the coupling of either (4-acetylphenyl)boronic acid with 1-bromo-3-(trifluoromethyl)benzene or 4-bromoacetophenone with (3-(trifluoromethyl)phenyl)boronic acid. The efficiency of this reaction is a major achievement, offering a versatile and high-yielding pathway.

Friedel-Crafts Acylation: Another viable approach is the acylation of 3-(trifluoromethyl)biphenyl (B1334356). This electrophilic aromatic substitution would introduce the acetyl group onto the unsubstituted phenyl ring. A significant challenge in this method lies in controlling the regioselectivity of the acylation to favor the desired 4-position, as the directing effects of the trifluoromethyl-substituted phenyl group could lead to a mixture of isomers.

Despite the conceptual feasibility of these synthetic routes, a significant remaining challenge is the lack of detailed, publicly available experimental procedures and optimization studies specifically for this compound. This scarcity of specific data necessitates that researchers rely on general protocols for related compounds, which may require substantial optimization to achieve high yields and purity.

Emerging Research Frontiers and Unexplored Reactivity

The true potential of this compound lies in the exploration of its unique combination of functional groups. The acetyl and trifluoromethyl moieties, positioned on a conformationally flexible biphenyl core, open up several emerging research frontiers.

The presence of the trifluoromethyl group, a key pharmacophore in modern drug discovery, suggests significant potential in medicinal chemistry . The electron-withdrawing nature and lipophilicity of the CF3 group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The ketone functionality of the acetyl group can act as a hydrogen bond acceptor, further influencing interactions with biological targets. A promising and largely unexplored area is the investigation of this compound as a scaffold for the development of novel kinase inhibitors or other therapeutic agents.

The reactivity of the acetyl group offers a gateway to a wide array of chemical transformations. This includes, but is not limited to:

Oxidation and Reduction: Conversion of the acetyl group to other functionalities such as a hydroxyl or a carboxylic acid group would provide access to a new library of derivatives with altered physicochemical properties.

Condensation Reactions: The carbonyl group can participate in various condensation reactions to form more complex molecular architectures.

The unexplored reactivity of the molecule as a whole, particularly the interplay between the acetyl and trifluoromethyl groups in directing further chemical modifications, represents a fertile ground for fundamental chemical research.

Opportunities for Interdisciplinary Research and Advanced Material Applications

The structural characteristics of this compound make it a compelling candidate for interdisciplinary research, bridging synthetic chemistry with materials science and chemical biology.

In the realm of advanced materials , the biphenyl core is a common structural motif in liquid crystals and conjugated polymers. The introduction of the polar acetyl group and the bulky, electron-withdrawing trifluoromethyl group could significantly influence the mesomorphic properties and electronic characteristics of such materials. Collaborative research between organic chemists and materials scientists could lead to the development of novel liquid crystalline materials with tailored properties or new organic electronic components.

From a chemical biology perspective, the compound could serve as a chemical probe to study biological systems. Its potential as an enzyme inhibitor, as suggested by the trifluoromethyl ketone-like structure, warrants investigation through collaborations with biochemists and molecular biologists. Such studies could elucidate its mechanism of action and identify specific biological targets, potentially leading to new therapeutic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.